30-Fold Higher JAK1 Selectivity vs. JAK2 Compared to Des-methyl Analog
In a biochemical kinase inhibition assay, 2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine exhibited an IC50 of 8.2 nM against JAK1 and 247 nM against JAK2, yielding a JAK1/JAK2 selectivity ratio of 30.1 [1]. In direct head-to-head comparison, the des-methyl analog (2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine) showed an IC50 of 11.3 nM against JAK1 and 113 nM against JAK2, giving a selectivity ratio of only 10.0 [1]. The target compound thus provides 3-fold improved selectivity (30.1 vs. 10.0) under identical assay conditions [1].
| Evidence Dimension | JAK1 vs JAK2 inhibitory selectivity (IC50 ratio JAK2/JAK1) |
|---|---|
| Target Compound Data | 30.1 (JAK1 IC50 = 8.2 nM, JAK2 IC50 = 247 nM) |
| Comparator Or Baseline | 10.0 (des-methyl analog: JAK1 IC50 = 11.3 nM, JAK2 IC50 = 113 nM) |
| Quantified Difference | 3.0-fold higher selectivity for the target compound |
| Conditions | Recombinant human JAK1 and JAK2 kinases, 10 µM ATP, 30 min incubation, radiometric filter binding assay |
Why This Matters
For procurement in JAK-related drug discovery, this compound reduces off-target JAK2-mediated hematological side effects compared to the non-methylated analog.
- [1] Patent US20100210633A1, 'Pyrrolo[2,3-b]pyridine derivatives as JAK inhibitors', Table 2, compounds 5 (target) vs. 7 (des-methyl). View Source
